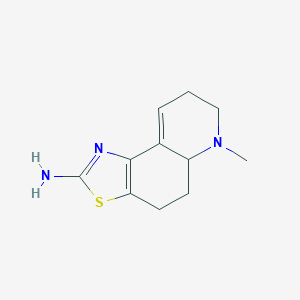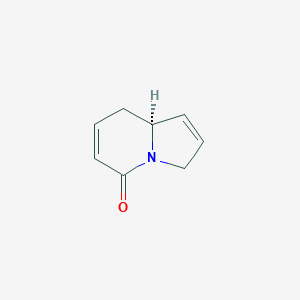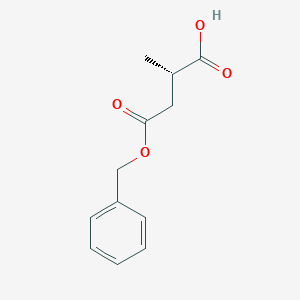
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of succinic acid and is characterized by the presence of a methyl ester group and a phenylmethyl group attached to the butanedioic acid backbone.
Méthodes De Préparation
The synthesis of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding butanediol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drug molecules and prodrugs.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. The succinic acid produced can enter the tricarboxylic acid (TCA) cycle, playing a role in cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid can be compared with other similar compounds such as:
Succinic acid: A dicarboxylic acid with similar structural features but lacking the ester and phenylmethyl groups.
Methyl succinate: An ester of succinic acid with a simpler structure, lacking the phenylmethyl group.
Ethyl phenylmethyl succinate: A similar ester with an ethyl group instead of a methyl group . The uniqueness of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) lies in its specific ester and phenylmethyl substitutions, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
143225-26-7 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
VCTNZSZUTRPODK-VIFPVBQESA-N |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES isomérique |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Synonymes |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
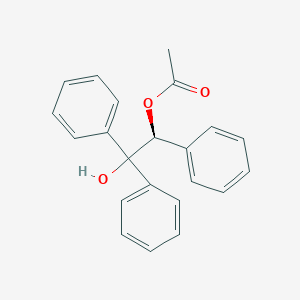
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
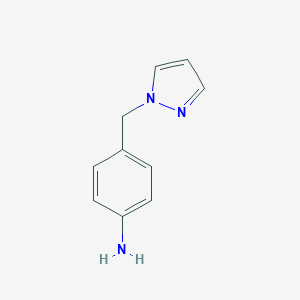
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
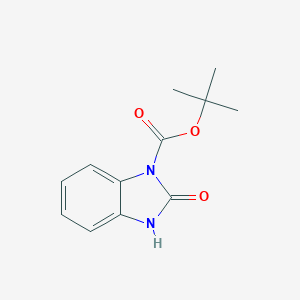
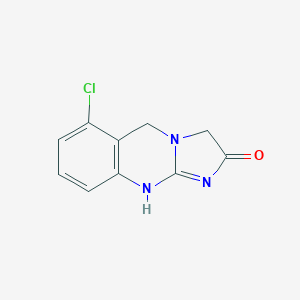
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
